(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2,4-difluorophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique molecular structure, which includes bromophenoxy, acetamido, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-bromophenoxyacetic acid: This can be achieved through the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Amidation: The 4-bromophenoxyacetic acid is then converted to its corresponding amide by reacting with an amine, such as 2,4-difluoroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the final compound: The resulting intermediate is further reacted with butanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for performance.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy and difluorophenyl groups can facilitate binding to specific sites, while the acetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE
Uniqueness
The presence of the bromine atom in (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE distinguishes it from similar compounds. Bromine’s larger atomic size and different electronic properties compared to chlorine or methoxy groups can result in different reactivity and binding characteristics, making this compound unique in its applications and interactions.
Properties
Molecular Formula |
C18H16BrF2N3O3 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2,4-difluorophenyl)butanamide |
InChI |
InChI=1S/C18H16BrF2N3O3/c1-11(8-17(25)22-16-7-4-13(20)9-15(16)21)23-24-18(26)10-27-14-5-2-12(19)3-6-14/h2-7,9H,8,10H2,1H3,(H,22,25)(H,24,26)/b23-11+ |
InChI Key |
PRAFQSOCSOJERB-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/CC(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Br)CC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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